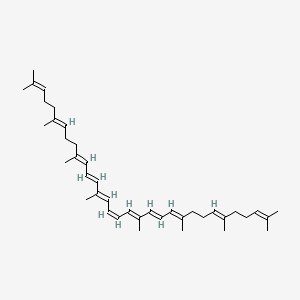

15-cis-zeta-Carotene

描述

属性

分子式 |

C40H60 |

|---|---|

分子量 |

540.9 g/mol |

IUPAC 名称 |

(6E,10E,12E,14E,16Z,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene |

InChI |

InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11-,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ |

InChI 键 |

BIWLELKAFXRPDE-KKNUEAKSSA-N |

SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |

手性 SMILES |

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C\C=C(\C=C\C=C(\CC/C=C(/CCC=C(C)C)\C)/C)/C)/C)/C)/C)C |

规范 SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |

产品来源 |

United States |

Significance of 15 Cis Zeta Carotene in Plant, Algal, and Cyanobacterial Carotenoid Biosynthesis

Upstream Metabolic Flux and Precursor Formation

The journey to 15-cis-ζ-carotene begins with the synthesis of its precursor, 15-cis-phytoene, from the central isoprenoid pathway.

Generation of 15-cis-Phytoene from Geranylgeranyl Diphosphate (B83284)

The first committed step in carotenoid biosynthesis is the condensation of two molecules of geranylgeranyl diphosphate (GGPP) to form 15-cis-phytoene. frontiersin.orgnih.gov This reaction is catalyzed by the enzyme phytoene (B131915) synthase (PSY), a member of the phytoene/squalene synthase family. frontiersin.orgwikipedia.org The reaction proceeds through a two-step mechanism: the initial dimerization of two GGPP molecules to form a cyclopropylcarbinyl intermediate, prephytoene diphosphate (PPPP), followed by the rearrangement of PPPP to yield 15-cis-phytoene. wikipedia.orgebi.ac.uk This enzymatic step is crucial as it channels the metabolic flow from the general isoprenoid pathway specifically towards carotenoid production. frontiersin.org

Regulation of Phytoene Synthase (PSY) Activity and Expression

Transcriptional Regulation: The expression of the PSY gene is a primary control point. frontiersin.org In Arabidopsis, phytochrome-interacting factors (PIFs) have been shown to directly bind to the PSY gene promoter and repress its expression in the dark. nih.gov Upon exposure to light, this repression is lifted, leading to an upregulation of PSY expression. nih.govresearchgate.net This light-mediated regulation suggests a mechanism to coordinate carotenoid biosynthesis with photosynthesis. researchgate.net

Post-transcriptional and Post-translational Regulation: Beyond transcriptional control, PSY activity is also modulated at the protein level. The ORANGE (OR) protein has been identified as a key post-transcriptional regulator of PSY. pnas.org OR proteins interact directly with PSY in plastids, and overexpression of OR leads to an increase in the amount of active PSY protein, thereby enhancing carotenoid biosynthesis. pnas.org Furthermore, the enzymatic activity of PSY is dependent on the presence of Mn²⁺ as a cofactor and its association with plastid membranes. frontiersin.orgwikipedia.org

Table 1: Key Regulatory Factors of Phytoene Synthase (PSY)

| Regulatory Level | Factor | Organism | Effect on PSY |

|---|---|---|---|

| Transcriptional | Phytochrome-Interacting Factors (PIFs) | Arabidopsis thaliana | Repress PSY gene expression in the dark. nih.gov |

| Post-transcriptional | ORANGE (OR) Protein | Arabidopsis thaliana | Interacts with PSY to increase its protein abundance and activity. pnas.org |

| Enzymatic | Mn²⁺ | Various Plants | Essential cofactor for catalytic activity. frontiersin.orgwikipedia.org |

| Enzymatic | Membrane Association | Various Plants | Required for catalytic activity. frontiersin.org |

Phytoene Desaturation to this compound

Once 15-cis-phytoene is synthesized, it undergoes desaturation to form 15-cis-ζ-carotene, a reaction catalyzed by the enzyme phytoene desaturase (PDS). This step is a hallmark of the poly-cis pathway found in plants and cyanobacteria. nih.govwikipedia.org

Phytoene Desaturase (PDS) Catalysis and Stereochemistry

Phytoene desaturase (PDS), also known as 15-cis-phytoene:plastoquinone (B1678516) oxidoreductase, is a membrane-bound enzyme located in plastids. wikipedia.org It catalyzes the introduction of two double bonds into its substrate, 15-cis-phytoene. wikipedia.orgplos.orgresearchgate.net This reaction proceeds via a two-step process, with 9,15-di-cis-phytofluene as an intermediate. nih.govplos.orgresearchgate.net The final product of the PDS-catalyzed reaction is 9,15,9'-tri-cis-ζ-carotene. wikipedia.orgplos.orgresearchgate.net

A key stereochemical feature of the PDS reaction is the concomitant isomerization of two existing double bonds adjacent to the newly formed ones. wikipedia.orgresearchgate.net Specifically, PDS introduces new double bonds at the C11 and C11' positions while simultaneously isomerizing the double bonds at the C9 and C9' positions from trans to cis. wikipedia.orguniprot.org This results in the characteristic poly-cis configuration of the product. plos.orgresearchgate.net

Mechanistic Insights into Double Bond Introduction and Isomerization

The PDS enzyme is a flavoprotein that contains a non-covalently bound FAD cofactor. wikipedia.org Structural studies of PDS from Oryza sativa (rice) reveal a long, hydrophobic tunnel that is proposed to bind the lipophilic phytoene substrate. uni-konstanz.denih.gov This tunnel provides access to the active site where the FAD cofactor resides. plos.orgnih.gov

The introduction of double bonds is a dehydrogenation reaction, where electrons are removed from the phytoene molecule. wikipedia.org The "flavin only" mechanism suggests that the isoalloxazine ring of the FAD cofactor is sufficient for catalysis, without the direct participation of charged amino acid residues in the active site. plos.orgresearchgate.netnih.gov The central 15-cis double bond of the phytoene substrate is crucial for determining the regiospecificity of the desaturation reactions. plos.orgresearchgate.net Kinetic studies are consistent with an ordered ping-pong bi-bi mechanism, where the carotene substrate and the quinone electron acceptor sequentially occupy the same catalytic site. nih.govplos.org

The isomerization of the C9 and C9' double bonds is an obligatory part of the PDS catalytic cycle. researchgate.net This leads to the formation of 9,15,9'-tri-cis-ζ-carotene, which is not the direct substrate for the subsequent enzyme in the pathway, ζ-carotene desaturase (ZDS). oup.comuniprot.org An additional isomerization step, catalyzed by ζ-carotene isomerase (Z-ISO), is required to convert the 15-cis bond to a trans configuration, forming 9,9'-di-cis-ζ-carotene, the substrate for ZDS. oup.comnih.govnih.gov

Cofactor Requirements and Electron Transfer Systems (e.g., Plastoquinone, FAD)

The desaturation reaction catalyzed by PDS is an oxidative process that requires an electron acceptor to regenerate the reduced FAD cofactor (FADH₂). In plants and cyanobacteria, the primary electron acceptor is plastoquinone. wikipedia.orgplos.org Electrons from the FADH₂ are transferred to plastoquinone, which is then reoxidized by the photosynthetic electron transport chain or by the plastid terminal oxidase (PTOX). wikipedia.orgplos.orgresearchgate.net

The binding of the substrate and the plastoquinone electron acceptor is thought to be sequential, with both molecules occupying the same hydrophobic cavity within the enzyme, but not simultaneously. plos.orgnih.gov This is supported by the fact that bleaching herbicides like norflurazon (B1679920) act as competitive inhibitors by binding to the plastoquinone-binding site, thereby blocking the reoxidation of FAD and halting carotenoid biosynthesis. wikipedia.orgplos.orgnih.gov

Table 2: Components of the Phytoene Desaturase (PDS) Reaction

| Component | Type | Function |

|---|---|---|

| 15-cis-Phytoene | Substrate | The C40 hydrocarbon that is desaturated. wikipedia.orgplos.org |

| Phytoene Desaturase (PDS) | Enzyme | Catalyzes the desaturation and isomerization reactions. wikipedia.org |

| 9,15,9'-tri-cis-ζ-Carotene | Product | The resulting poly-cis carotene. wikipedia.orgplos.orgresearchgate.net |

| FAD | Cofactor | Non-covalently bound flavin adenine (B156593) dinucleotide that directly accepts electrons from phytoene. wikipedia.orguniprot.org |

| Plastoquinone | Electron Acceptor | Accepts electrons from the reduced FAD to regenerate the enzyme for the next catalytic cycle. wikipedia.orgplos.orgresearchgate.net |

| Photosynthetic Electron Transport Chain / PTOX | Electron Sink | Reoxidizes the reduced plastoquinone. wikipedia.orgplos.orgresearchgate.net |

Table 3: Compound Names

| Compound Name |

|---|

| 15-cis-ζ-Carotene |

| Geranylgeranyl Diphosphate |

| 15-cis-Phytoene |

| Phytoene |

| 9,15-di-cis-Phytofluene |

| 9,15,9'-tri-cis-ζ-Carotene |

| 9,9'-di-cis-ζ-Carotene |

| FAD |

| Plastoquinone |

| Norflurazon |

| Prephytoene Diphosphate |

| Lycopene |

| α-Carotene |

| β-Carotene |

| Lutein |

| Xanthophyll |

| Neurosporene |

| Prolycopene |

| 9-cis-ζ-Carotene |

| 7,9-dicis-Neurosporene |

| 5-cis-Lycopene |

| 9-cis-β-Carotene |

Isomerization of this compound by Zeta-Carotene Isomerase (Z-ISO)

The isomerization of the central 15-15' cis-double bond in 9,15,9′-tri-cis-ζ-carotene to form 9,9′-di-cis-ζ-carotene is a pivotal reaction in the carotenoid biosynthetic pathway. oup.comcapes.gov.br This conversion is catalyzed by the enzyme ζ-carotene isomerase (Z-ISO), a recently identified component of the pathway. oup.comcapes.gov.br The product of this reaction, 9,9′-di-cis-ζ-carotene, serves as the substrate for the subsequent enzyme, ζ-carotene desaturase (ZDS). oup.comcapes.gov.br The discovery of Z-ISO has been crucial in understanding how plants and cyanobacteria synthesize carotenoids, particularly in tissues not exposed to light. oup.comcapes.gov.brnih.gov

Enzymatic Catalysis by Z-ISO: Cis-to-Trans Conversion

Z-ISO facilitates the conversion of the 15-cis configuration of ζ-carotene to a trans configuration, a step that is essential for the subsequent desaturation reactions. oup.comresearchgate.net This enzymatic activity ensures the correct isomeric state of the carotenoid backbone for the downstream enzymes to function properly, ultimately leading to the production of all-trans-lycopene. oup.combioone.org

Z-ISO has been identified as an integral membrane protein that contains a heme b cofactor. nih.govresearchgate.netuea.ac.uk This characteristic distinguishes it from many other enzymes in the carotenoid biosynthesis pathway. The presence of heme b is critical for the catalytic activity of Z-ISO, positioning it as a unique heme-dependent isomerase. researchgate.netnih.gov This discovery has opened new avenues for understanding the regulation of carotenoid production. researchgate.net

The catalytic function of Z-ISO is intricately linked to the redox state of its heme b cofactor. researchgate.netnih.gov The enzyme is active when the heme iron is in the reduced (ferrous, Fe²⁺) state. researchgate.net This redox-dependent activity suggests that the cellular redox environment can directly influence the rate of carotenoid biosynthesis. researchgate.netnih.gov It is proposed that a redox-regulated ligand-switching mechanism occurs between the heme iron and specific amino acid residues within the Z-ISO protein. researchgate.netnih.gov This switching mechanism likely controls substrate binding and the subsequent isomerization reaction. nih.gov This positions Z-ISO as a potential gatekeeper for the dynamic control of carotenogenesis in response to physiological changes within the plastids. researchgate.net

Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues essential for Z-ISO's catalytic activity. In maize Z-ISO, histidine residues H150 and H266 have been shown to be crucial for function, likely acting as ligands for the heme cofactor. mdpi.com The equivalent residues in the Synechocystis sp. PCC 6803 Z-ISO, H29 and H145, were also found to be important for its activity. mdpi.com Additionally, a conserved cysteine residue (C263 in maize Z-ISO) was investigated. mdpi.com While initially implicated, mutagenesis of this cysteine to alanine (B10760859) did not abolish enzyme activity, suggesting it may not be essential for catalysis itself but could play a role in the redox-dependent ligand switching. nih.gov These studies, combined with structural modeling, have provided valuable insights into the active site and the mechanism of Z-ISO. uea.ac.ukmdpi.com

| Organism | Essential Residues Implicated in Heme Binding/Activity | Reference |

| Zea mays (maize) | H150, H266 | mdpi.com |

| Synechocystis sp. PCC 6803 | H29, H145 | mdpi.com |

Role of Redox Status and Heme Cofactor in Z-ISO Activity

Non-Enzymatic Photoisomerization of this compound

In the presence of light, the 15-cis double bond of 9,15,9′-tri-cis-ζ-carotene is photolabile and can undergo non-enzymatic isomerization to the trans form. nih.govmdpi.comresearchgate.net This light-mediated conversion can partially compensate for the absence of Z-ISO activity in photosynthetic tissues. nih.govresearchgate.net This phenomenon is observed in mutants lacking a functional Z-ISO enzyme, which can still produce a significant amount of carotenoids when grown in the light. nih.govmdpi.com

Comparative Analysis of Enzymatic versus Photochemical Isomerization Efficiency

While photoisomerization can occur, studies suggest that the enzyme-catalyzed reaction is more efficient. mdpi.com In the absence of light, such as in roots or during etiolation, Z-ISO is absolutely required for carotenoid biosynthesis. oup.comnih.gov Even in the light, the presence of Z-ISO ensures a more robust and regulated flow through the carotenoid pathway. nih.gov The existence of a dedicated enzyme for this isomerization highlights the importance of this step for optimal plant development and survival, as evidenced by the abnormal phenotypes of Z-ISO mutants. nih.gov

Subsequent Metabolic Fates of this compound Derivatives

Following the critical isomerization step that yields 9,9′-di-cis-ζ-carotene, the carotenoid pathway proceeds with further desaturation and isomerization reactions, ultimately leading to the production of the red pigment lycopene and subsequently, a diverse array of other carotenoids.

Conversion of 9,9'-di-cis-zeta-Carotene by Zeta-Carotene Desaturase (ZDS)

The correctly configured isomer, 9,9′-di-cis-ζ-carotene, serves as the substrate for the next enzyme, ζ-carotene desaturase (ZDS) . researchgate.netoup.com ZDS is responsible for introducing two additional double bonds into the hydrocarbon chain at the C-7 and C-7′ positions. researchgate.netuniprot.org This two-step desaturation process converts 9,9′-di-cis-ζ-carotene first into 7,9,9′-tri-cis-neurosporene and then into 7,9,9′,7′-tetra-cis-lycopene, also known as prolycopene. researchgate.netuniprot.orgfrontiersin.orgasm.org

ZDS works in concert with the preceding isomerase, Z-ISO. Studies on tomato and other plants suggest that ZDS and the subsequent isomerase, CRTISO, may form a functional metabolic unit responsible for converting 9,9′-di-cis-ζ-carotene into all-trans-lycopene. nih.gov Genetic mutations that impair the function of ZDS result in the accumulation of its substrate, 9,9′-di-cis-ζ-carotene, and a halt in the production of downstream carotenoids, demonstrating its essential role. oup.comnih.govnih.gov

Table 2: Research Findings on ZDS Activity

| Organism | Finding | Reference |

| Maize (Zea mays) | ZDS catalyzes two desaturation reactions starting from ζ-carotene to produce poly-cis-lycopene. It does not act on phytoene. | oup.com |

| Tomato (Solanum lycopersicum) | ZDS converts ζ-carotene to lycopene via neurosporene. Silencing of the ZDS gene leads to the accumulation of 9,9′-di-cis-ζ-carotene. | uniprot.orgnih.gov |

| Arabidopsis thaliana | Mutations in the ZDS gene (scd1) result in the accumulation of ζ-carotene and impaired chlorophyll (B73375) and xanthophyll accumulation. | nih.gov |

| Pepper (Capsicum annuum) | Overexpressed ZDS in E. coli cell-free extracts converts 9,9′-di-Z-ζ-carotene into 7,9,7′,9′-tetra-Z-lycopene. | oup.com |

Pathways Leading to Lycopene and Other Carotenoids

The product of the ZDS-catalyzed reaction, prolycopene (7,9,9′,7′-tetra-cis-lycopene), is a poly-cis isomer of lycopene. researchgate.netfrontiersin.org To become the precursor for the cyclization reactions that form α- and β-carotene, it must be converted into its all-trans configuration. This final isomerization is performed by the enzyme carotene cis-trans isomerase (CRTISO) . researchgate.netresearchgate.net

The resulting all-trans-lycopene is a pivotal branch point in carotenoid biosynthesis. frontiersin.orgpan.olsztyn.pl From here, the pathway bifurcates:

β-carotene Branch: The enzyme lycopene β-cyclase (LCYB) introduces two β-ionone rings at both ends of the all-trans-lycopene molecule to produce β-carotene. researchgate.netfrontiersin.org

α-carotene Branch: The concerted action of lycopene ε-cyclase (LCYE) and LCYB introduces one ε-ring and one β-ring, respectively, to form α-carotene. researchgate.netfrontiersin.org

These primary carotenes, α-carotene and β-carotene, can then undergo further modifications, primarily hydroxylation, to form the various xanthophylls, such as lutein (from α-carotene) and zeaxanthin (from β-carotene), which play vital roles in photosynthesis and photoprotection. researchgate.netnih.govpan.olsztyn.pl

Genetic and Molecular Regulation of 15 Cis Zeta Carotene Biosynthesis

Gene Identification and Molecular Cloning of Enzymes Involved in 15-cis-zeta-Carotene Metabolism

The conversion of the initial C40 carotenoid, 15-cis-phytoene (B30313), into all-trans-lycopene in plants is a multi-step process requiring several key enzymes. oup.comnih.gov The identification and cloning of the genes encoding these enzymes have been fundamental to understanding the metabolism of this compound.

A pivotal discovery in the plant carotenoid biosynthesis pathway was the identification of the 15-cis-ζ-carotene isomerase (Z-ISO) gene. nih.govnih.gov This enzyme catalyzes the isomerization of the central 15-cis double bond in 9,15,9′-tri-cis-ζ-carotene, the product of phytoene (B131915) desaturase (PDS), to form 9,9′-di-cis-ζ-carotene. oup.comnih.gov This step is crucial as it produces the correct geometric isomer substrate for the subsequent enzyme, ζ-carotene desaturase (ZDS). oup.comnih.gov

In maize (Zea mays), the Z-ISO gene was identified through the characterization of the pale yellow9 (y9) locus. oup.comnih.gov Recessive y9 mutants were found to accumulate 9,15,9′-tri-cis-ζ-carotene, particularly in non-photosynthetic tissues like roots and etiolated leaves, demonstrating a block at this specific isomerization step. oup.comnih.gov This finding highlighted that Z-ISO activity is essential for carotenoid production in the absence of light, which can otherwise mediate photoisomerization. oup.comnih.gov The maize Y9 gene was subsequently cloned and confirmed to encode the Z-ISO enzyme. nih.govfrontiersin.org

Similarly, in the model cyanobacterium Synechocystis sp. PCC 6803, the open reading frame slr1599 was identified as the Z-ISO homolog. nih.govnih.gov Functional characterization was achieved by expressing slr1599 in an Escherichia coli strain engineered to produce 9,15,9′-tri-cis-ζ-carotene. The results showed that Slr1599 effectively catalyzed the conversion of this substrate to 9,9′-di-cis-ζ-carotene. nih.govresearchgate.netresearchgate.net A knockout mutant of slr1599 in Synechocystis accumulated the substrate 9,15,9′-tri-cis-ζ-carotene and failed to produce mature carotenoids during dark periods, confirming the gene's essential role in light-independent carotenoid biosynthesis. nih.govnih.govresearchgate.net Z-ISO is a heme B-containing enzyme and its discovery has been critical for a complete understanding of the carotenoid pathway in all oxygenic phototrophs. nih.govmdpi.com

Table 1: Key Genes in this compound Metabolism

| Gene Name | Encoded Enzyme | Organism Example | Locus/Identifier | Function |

|---|---|---|---|---|

| Z-ISO (Y9) | This compound Isomerase | Maize (Zea mays) | y9 | Catalyzes the isomerization of 9,15,9′-tri-cis-ζ-carotene to 9,9′-di-cis-ζ-carotene. oup.comnih.gov |

| Z-ISO | This compound Isomerase | Synechocystis sp. PCC 6803 | slr1599 | Catalyzes the isomerization of 9,15,9′-tri-cis-ζ-carotene to 9,9′-di-cis-ζ-carotene, essential for dark biosynthesis. nih.govnih.gov |

| PDS | Phytoene Desaturase | Maize (Zea mays) | vp5 | Catalyzes the desaturation of phytoene to form 9,15,9′-tri-cis-ζ-carotene. oup.comnih.gov |

| PDS | Phytoene Desaturase | Chlamydomonas reinhardtii | PDS locus on chromosome 12 | Converts phytoene to ζ-carotene. plos.org |

| ZDS | zeta-Carotene Desaturase | Maize (Zea mays) | vp9 | Catalyzes the desaturation of 9,9′-di-cis-ζ-carotene. oup.comoup.com |

| CRTISO | Carotenoid Isomerase | Tomato (Solanum lycopersicum) | CRTISO | Catalyzes isomerization steps later in the pathway, converting poly-cis-lycopene to all-trans-lycopene. |

Phytoene desaturase (PDS) is the enzyme that catalyzes the conversion of the colorless 15-cis-phytoene into 9,15,9′-tri-cis-ζ-carotene, the direct precursor to the substrate of Z-ISO. plos.orgaip.org PDS introduces two double bonds into the phytoene molecule. uniprot.orguniprot.org The genes encoding PDS have been identified and mapped in various plant species.

In maize, several viviparous mutants that accumulate phytoene, such as viviparous2 (vp2), white3 (w3), and viviparous5 (vp5), have been studied. oup.com The vp5 locus has been associated with the structural gene for PDS. oup.com In tomato, the PDS gene has been mapped to chromosome 3. nih.gov In the green alga Chlamydomonas reinhardtii, a light-sensitive mutant, pds1-1, which accumulates phytoene, was found to have a mutation linked to the PDS gene on chromosome 12. plos.org These studies have been crucial in defining the genetic basis of the initial desaturation steps leading to the formation of ζ-carotene isomers.

Following the action of Z-ISO, ζ-carotene desaturase (ZDS) introduces two further double bonds into 9,9′-di-cis-ζ-carotene. oup.com In maize, the viviparous9 (vp9) locus is considered the candidate for the ZDS structural gene. oup.comnih.govplos.org Mutants in vp9 accumulate 9,9′-di-cis-ζ-carotene, the substrate for ZDS, which contrasts with the accumulation of 9,15,9′-tri-cis-ζ-carotene in y9 (Z-ISO) mutants. oup.comnih.gov

Carotenoid isomerase (CRTISO) is another critical isomerase in the pathway, responsible for converting poly-cis-carotenoids, such as 7,9,7′,9′-tetra-cis-lycopene (prolycopene), into the all-trans-lycopene required by lycopene (B16060) cyclases. oup.com While distinct from Z-ISO, CRTISO is essential for the production of downstream carotenoids. The identification of genes for ZDS and CRTISO, alongside PDS and Z-ISO, has provided a near-complete picture of the enzymatic machinery required for the synthesis of all-trans-lycopene from 15-cis-phytoene. aip.orgresearchgate.net

Genetic Loci for Phytoene Desaturases (PDS)

Transcriptional and Post-Transcriptional Regulation of this compound Pathway Genes

The expression of carotenoid biosynthesis genes, including those involved in this compound metabolism, is tightly regulated to meet the specific needs of different tissues and developmental stages, and in response to environmental cues. nih.gov This control is exerted primarily at the level of gene transcription.

The promoters of carotenoid biosynthesis genes contain specific DNA sequences known as cis-regulatory elements that serve as binding sites for transcription factors. nih.govnih.gov Analysis of these promoter regions has revealed a complex array of elements that respond to various signals, including light, hormones (like abscisic acid and ethylene), and abiotic stress. sciopen.comresearchgate.netmdpi.com

For instance, a study on tomato Z-ISO homologs identified over 130 potential cis-regulatory elements in the promoter and 5'-UTR regions. researchgate.netnih.gov These included elements associated with light responsiveness (e.g., G-box, I-box), hormone responses (e.g., ABRE for abscisic acid), and stress responses. researchgate.netmdpi.com Comparing the Z-ISO promoters between wild green-fruited and domesticated red-fruited tomato species revealed differences in the number and location of these elements, suggesting that changes in the transcriptional regulation of Z-ISO played a role in the evolution of fruit color. researchgate.netnih.gov Similarly, analysis of the promoters of key carotenoid genes in citrus species showed variations in stress- and hormone-responsive elements that correlated with the diversity in carotenoid accumulation during citrus evolution. sciopen.com In silico analysis of promoters for genes like PSY1, CRTISO, and LCY-b in tomato has predicted binding sites for several key transcription factors, highlighting the combinatorial control of gene expression in the pathway. nih.govnih.gov

Table 2: Examples of Cis-Regulatory Elements in Carotenoid Gene Promoters

| Cis-Regulatory Element | Function/Response | Gene Example |

|---|---|---|

| G-box | Light responsiveness | Z-ISO (Tomato) researchgate.net |

| I-box | Light responsiveness | αVPE (Arabidopsis) mdpi.com |

| ABRE | Abscisic acid responsiveness, drought stress | Z-ISO (Tomato), αVPE (Arabidopsis) researchgate.netmdpi.com |

| MBS | MYB binding site, involved in drought response | αVPE (Arabidopsis) mdpi.com |

| CArG box | Binding site for MADS-box TFs | AcMADS (Kiwifruit) frontiersin.org |

| CAAT Box | General transcription element | CRTISO (Tomato) nih.govnih.gov |

Transcription factors (TFs) are proteins that bind to cis-regulatory elements in promoters to activate or repress gene expression. nih.gov Several families of TFs have been implicated in the regulation of the carotenoid pathway, including MADS-box, MYB, and bHLH proteins. mdpi.com

MADS-box transcription factors are particularly significant as master regulators of fruit ripening, a process often linked to dramatic changes in carotenoid accumulation. frontiersin.org In tomato, the RIPENING-INHIBITOR (RIN) MADS-box protein is a global regulator of ripening. Chromatin immunoprecipitation studies have shown that RIN directly binds to the promoters of key carotenoid genes, including PSY1, Z-ISO, and CRTISO, to positively regulate their expression. Other MADS-box proteins in tomato (e.g., SlTAGL1, SlFUL1, SlFUL2) and citrus (e.g., CsMADS5, CsMADS6) have also been shown to directly regulate carotenogenic genes. frontiersin.orgresearchgate.netoup.com These TFs can form complexes to fine-tune the expression of pathway genes, thereby controlling the metabolic flux towards specific carotenoids during development. researchgate.netoup.com For example, CsMADS5 in citrus interacts with CsMADS6 to synergistically promote carotenoid accumulation by activating the transcription of genes like PSY and PDS. researchgate.net This demonstrates a hierarchical and combinatorial regulatory network controlling the biosynthesis of carotenoids.

Responses to Light, Hormones, and Environmental Signals

The biosynthesis of 15-cis-ζ-carotene, a pivotal intermediate in the carotenoid pathway, is intricately regulated by a variety of external and internal cues. Light, in particular, plays a dual role in this process. While the isomerization of the 15-cis double bond in 9,15,9′-tri-cis-ζ-carotene can be partially driven by light, enzymatic catalysis by 15-cis-ζ-carotene isomerase (Z-ISO) is essential, especially in non-photosynthetic tissues or in the absence of light. nih.govoup.com This enzymatic step is crucial for the subsequent desaturation reactions. oup.comoup.com The expression of genes involved in carotenoid biosynthesis, including those upstream of 15-cis-ζ-carotene, is influenced by light quality, intensity, and duration, highlighting the importance of light as a primary environmental regulator. mdpi.com

Plant hormones also exert significant control over carotenoid biosynthesis. Carotenoids themselves are precursors to vital hormones such as abscisic acid (ABA) and strigolactones. frontiersin.org Consequently, the regulation of 15-cis-ζ-carotene production is linked to hormonal signaling pathways that govern various aspects of plant development and stress responses. nih.gov Analysis of the promoter regions of Z-ISO genes has revealed numerous cis-regulatory elements that respond to hormonal signals, indicating a complex transcriptional control network. nih.gov

Environmental stressors, including temperature fluctuations and drought, also impact the accumulation of 15-cis-ζ-carotene and other carotenoids. nih.govudl.cat The ability of plants to modulate carotenoid biosynthesis in response to these stresses is crucial for their survival and adaptation. frontiersin.org For instance, Z-ISO has been implicated in the evolutionary adaptation of plants to changing environmental conditions. nih.gov The redox state of the plastids, which is sensitive to both internal and external signals, can dynamically control Z-ISO activity, further underscoring the responsive nature of this biosynthetic step. nih.gov

Functional Genomics and Genetic Perturbation Studies

Functional genomics has been instrumental in elucidating the role of specific genes in the biosynthesis of 15-cis-ζ-carotene. Through the analysis of mutants and the manipulation of gene expression, researchers have been able to dissect the molecular mechanisms governing this pathway.

Phenotypic Analysis of Mutants Affecting this compound Accumulation (e.g., y9 mutants)

A key breakthrough in understanding the isomerization of ζ-carotene came from the characterization of the pale yellow9 (y9) mutant in maize (Zea mays). oup.comnih.gov Recessive y9 alleles lead to the accumulation of 9,15,9′-tri-cis-ζ-carotene, particularly in non-photosynthetic tissues like roots and etiolated leaves. oup.comnih.govoup.com This accumulation is a direct consequence of a lesion in the Z-ISO enzyme, which is encoded by the Y9 gene. oup.comnih.gov The y9 mutant exhibits a pale-yellow endosperm and a slight viviparous phenotype. plos.orgresearchgate.net In light-exposed tissues, photoisomerization can partially compensate for the lack of Z-ISO activity, allowing for the production of downstream carotenoids. oup.comoup.com However, in the dark, the pathway is effectively blocked at this step. oup.comoup.com The analysis of the y9 mutant, along with similar mutants in other species like Arabidopsis thaliana (zic1) and rice (mit1), has been crucial in establishing the indispensable role of Z-ISO in carotenoid biosynthesis across higher plants. nih.govnih.govresearchgate.netbioone.orgresearchgate.net

Table 1: Carotenoid Profile in Maize Endosperm Mutants

| Carotenoid Isomer | y9 Mutant (%) | vp9 (ZDS) Mutant (%) |

| 9,15,9′-tri-cis-ζ-carotene | 40.4 | 17.6 |

| 9,9′-di-cis-ζ-carotene | 14.1 | 55.7 |

| Phytoene | 15.0 | Not Reported |

| Lutein (B1675518) | 13.2 | Not Reported |

| Phytofluene | 11.8 | Not Reported |

| Zeaxanthin (B1683548) | 3.0 | Not Reported |

| Data sourced from Li et al., 2007. oup.com |

Metabolic Engineering Strategies Targeting this compound Pathways

The knowledge gained from genetic and molecular studies has paved the way for metabolic engineering strategies aimed at modifying carotenoid content in plants. These strategies often target key enzymatic steps in the pathway, including those involving 15-cis-ζ-carotene.

Approaches for Enhanced Carotenoid Accumulation in Plant Tissues

Another approach is to increase the storage capacity of tissues for carotenoids. nih.gov The ectopic expression of the Orange (Or) gene, which promotes the formation of chromoplasts, has been shown to greatly enhance carotenoid accumulation. nih.gov Furthermore, strategies to prevent the degradation of carotenoids are also being explored. nih.gov Combining these approaches, such as by simultaneously boosting biosynthesis and enhancing storage sinks, has proven to be highly effective in achieving substantial increases in carotenoid content. nih.gov

Considerations for Engineering Specific Carotenoid Isomers

The production of specific carotenoid isomers is a more nuanced challenge in metabolic engineering. nih.gov The carotenoid pathway in plants involves a series of desaturation and isomerization steps that produce various cis and trans isomers. frontiersin.orgbioone.org The enzymes involved, such as Z-ISO and CRTISO, have specific substrates and produce specific isomers. oup.comfrontiersin.org Therefore, engineering the pathway to accumulate a particular isomer requires a detailed understanding of the function and regulation of these enzymes.

Biological Roles and Functional Implications of 15 Cis Zeta Carotene Pathways

Contribution to Photosynthetic Processes

Carotenoids are indispensable for photosynthesis, serving dual roles in harvesting light energy and protecting the photosynthetic apparatus from damage. mdpi.comresearchgate.net The pathway that processes 15-cis-zeta-carotene is central to ensuring a sufficient supply of these essential pigments.

While this compound itself is not a primary light-harvesting pigment, its conversion is essential for the production of the carotenoids that are integral to this process. The carotenoid biosynthetic pathway, which runs through this compound, produces the carotenes and xanthophylls that associate with light-harvesting complexes (LHCs) in the thylakoid membranes of chloroplasts. encyclopedia.pubbiorxiv.org These mature carotenoids absorb light in the blue-green region of the spectrum, a range where chlorophylls (B1240455) absorb less effectively, and transfer the captured energy to chlorophyll (B73375) molecules. nih.gov This singlet-singlet energy transfer significantly broadens the spectrum of light that can be used for photosynthesis. nih.gov The unique structural features of different carotenoid isomers, whose synthesis depends on the initial isomerization step, can influence the efficiency of this energy transfer. nih.govoup.com For instance, specific cis-isomers are found in photosynthetic reaction centers, suggesting their energy levels are optimally suited for energy transfer to chlorophylls. nih.gov

The carotenoids synthesized downstream of the this compound isomerization step are critical for protecting the photosynthetic machinery from photodamage. mdpi.comoup.com In conditions of excess light, they dissipate surplus energy as heat through a process known as non-photochemical quenching (NPQ), in which the xanthophyll cycle plays a key role. encyclopedia.pubnih.gov This prevents the formation of highly reactive and damaging singlet oxygen. Carotenoids are also potent quenchers of triplet-state chlorophyll molecules, which can form under high light and react with molecular oxygen to produce reactive oxygen species (ROS). nih.gov By de-exciting triplet chlorophyll, carotenoids prevent this oxidative damage. The antioxidant properties of carotenoids, including their ability to quench singlet oxygen directly, are fundamental to their photoprotective function. nih.gov Without a functional carotenoid biosynthesis pathway, for which the processing of this compound is a key step, plants cannot survive in the presence of light due to rapid photo-oxidative damage. oup.com

Role in Light Harvesting and Energy Transfer Mechanisms

Essentiality in Non-Photosynthetic Tissues

The importance of the this compound pathway extends beyond green, photosynthetic tissues. In non-pigmented parts of the plant, carotenoid biosynthesis is vital for development and the production of essential hormones.

In tissues that are not exposed to light, such as roots, etiolated leaves (leaves of seedlings grown in darkness), and the endosperm of seeds, the enzymatic isomerization of carotenoids is obligatory. nih.govnih.gov While light can non-enzymatically drive the isomerization of the photolabile 15-cis bond in photosynthetic tissues, this mechanism is absent in the dark. researchgate.netnih.gov Therefore, the enzyme 15-cis-ζ-carotene isomerase (Z-ISO) is absolutely essential for the continuation of the carotenoid biosynthetic pathway in these non-photosynthetic tissues. nih.govnih.gov Studies on mutants lacking Z-ISO activity show a clear blockage in the pathway, leading to the accumulation of upstream intermediates like 9,15,9′-tri-cis-ζ-carotene, phytofluene, and phytoene (B131915). nih.govmdpi.com This demonstrates the critical nature of this specific isomerization step for producing any downstream carotenoids in these tissues.

The proper functioning of the this compound pathway is intimately linked to the development of plastids, the organelles where carotenoid and chlorophyll synthesis occurs. Inactivation of the Z-ISO enzyme, which processes the 15-cis isomer of ζ-carotene, leads to severe defects in plastid development. nih.gov Specifically, in etiolated seedlings, mutations in the Z-ISO gene prevent the normal formation of the prolamellar body (PLB), a crystalline membrane structure within the etioplast that is crucial for the rapid development of thylakoids upon light exposure. mdpi.comnih.gov Consequently, when these mutant seedlings are exposed to light, they exhibit a significant delay in greening and chlorophyll accumulation. nih.govmdpi.com This indicates that the block in the carotenoid pathway and the resulting accumulation of specific cis-carotenes, or the lack of downstream products, sends a negative regulatory signal that perturbs chloroplast biogenesis. nih.govuniprot.org

Carotenoid Biosynthesis in Roots, Etiolated Leaves, and Seed Endosperm

Precursor Function in the Biosynthesis of Bioactive Molecules

The carotenoid pathway is not only a source of pigments but also the origin of several crucial signaling molecules and phytohormones. The flux through the pathway, controlled at the level of this compound isomerization, is therefore vital for their production. Research has shown that inhibiting the expression of Z-ISO blocks the synthesis of important end-products derived from carotenoids. nih.gov These include the phytohormones abscisic acid (ABA) and strigolactones (SLs). researchgate.netnih.gov ABA is a key regulator of seed dormancy, germination, and plant responses to abiotic stress, while strigolactones regulate shoot branching, root development, and symbiotic interactions with mycorrhizal fungi. The essential role of the this compound isomerization step in producing the all-trans-carotenoid precursors for these hormones underscores its far-reaching influence on plant growth, development, and environmental adaptation.

Precursor to Lycopene (B16060) and Beta-Carotene (B85742) Synthesis

The primary role of 15-cis-ζ-carotene is as an intermediate in the synthesis of lycopene, which is subsequently a precursor to β-carotene and other essential carotenoids. aocs.orgnih.gov The biosynthesis of these pigments in plants is a multi-step process occurring within plastids. oup.com It begins with the formation of 15-cis-phytoene (B30313), which undergoes desaturation by the enzyme phytoene desaturase (PDS) to produce 9,15,9′-tri-cis-ζ-carotene. researchgate.netnih.gov

At this juncture, a crucial isomerization event must occur. The product of PDS, 9,15,9′-tri-cis-ζ-carotene, is not a suitable substrate for the next enzyme in the sequence, ζ-carotene desaturase (ZDS). oup.comnih.gov The enzyme 15-cis-ζ-carotene isomerase (Z-ISO) catalyzes the vital conversion of the 15-cis bond in 9,15,9′-tri-cis-ζ-carotene to a trans configuration, yielding 9,9′-di-cis-ζ-carotene. oup.comresearchgate.netnih.gov This isomerization is indispensable, particularly in non-photosynthetic tissues like roots and seeds, where light-induced photoisomerization is absent. nih.govnih.gov In photosynthetic tissues, light can partially compensate for Z-ISO deficiency but cannot fully replace its function. nih.govnih.gov

Once 9,9′-di-cis-ζ-carotene is formed, ZDS can proceed with two further desaturation steps, leading to the formation of prolycopene (B1248880) (7,9,7′,9′-tetra-cis-lycopene). nih.govoup.com Another isomerase, CRTISO, then converts the cis-isomers of lycopene into the all-trans form, which is the red pigment responsible for the color of tomatoes and a direct precursor for the cyclization reactions that form α-carotene and β-carotene. aocs.orgoup.commdpi.com Therefore, the action of Z-ISO on 15-cis-ζ-carotene is a critical bottleneck that enables the entire downstream pathway to proceed, culminating in the synthesis of these vital carotenoids. nih.gov

Table 1: Key Enzymes and Substrates in the Central Carotenoid Biosynthesis Pathway

| Enzyme | Substrate | Product |

| Phytoene Synthase (PSY) | Geranylgeranyl pyrophosphate (GGPP) | 15-cis-Phytoene |

| Phytoene Desaturase (PDS) | 15-cis-Phytoene | 9,15,9′-tri-cis-ζ-carotene |

| 15-cis-ζ-carotene Isomerase (Z-ISO) | 9,15,9′-tri-cis-ζ-carotene | 9,9′-di-cis-ζ-carotene |

| ζ-carotene Desaturase (ZDS) | 9,9′-di-cis-ζ-carotene | Prolycopene (7,9,7′,9′-tetra-cis-lycopene) |

| Carotenoid Isomerase (CRTISO) | Prolycopene | all-trans-Lycopene |

| Lycopene β-cyclase (LCYB) | all-trans-Lycopene | β-carotene |

Origin of Apocarotenoids and Signaling Molecules (e.g., Abscisic Acid, Strigolactones)

While not a direct substrate for their synthesis, 15-cis-ζ-carotene is a crucial upstream precursor for the formation of vital apocarotenoids, which are signaling molecules derived from the oxidative cleavage of carotenoids. google.comnih.gov These include the phytohormones abscisic acid (ABA) and strigolactones (SLs), which regulate numerous aspects of plant growth, development, and stress response. mdpi.comnih.gov

The biosynthesis of both ABA and SLs depends on the availability of C40 carotenoid precursors, such as β-carotene and specific xanthophylls (e.g., zeaxanthin (B1683548), violaxanthin). frontiersin.orgnih.gov For instance, SL synthesis is initiated from all-trans-β-carotene, which is first isomerized to 9-cis-β-carotene before being cleaved by carotenoid cleavage dioxygenases (CCDs). oup.comfrontiersin.org ABA biosynthesis begins with the cleavage of 9-cis-violaxanthin (B1234195) or 9′-cis-neoxanthin by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED). nih.govresearchgate.net

Since the production of β-carotene and xanthophylls is entirely dependent on the pathway that runs through 15-cis-ζ-carotene, any disruption at the Z-ISO step has profound downstream consequences. nih.govresearchgate.net Inhibition or mutation of the Z-ISO enzyme blocks the entire pathway, preventing the synthesis of the necessary carotenoid substrates for ABA and SL production. nih.govresearchgate.netresearchgate.net This demonstrates that the isomerization of 15-cis-ζ-carotene is a critical control point that indirectly enables the synthesis of these essential signaling molecules.

Evolutionary Adaptation and Stress Responses

The enzymatic step governed by Z-ISO is not only fundamental for primary metabolism and development but also plays a significant role in how plants adapt to and withstand environmental challenges.

Z-ISO's Role in Plant Adaptation to Environmental Fluctuations (e.g., temperature)

Research has shown that Z-ISO is crucial for maximizing plant fitness in response to environmental changes. nih.govresearchgate.net Plants with insufficient Z-ISO activity exhibit poor growth specifically under the stress of fluctuating temperatures. nih.gov This suggests that the enzymatic isomerization of 15-cis-ζ-carotene is more efficient and reliable than photoisomerization, especially when environmental conditions are unstable. mdpi.com

The need for photosynthetic and non-photosynthetic carotenoids can change depending on climatic variations, and Z-ISO facilitates the plant's ability to adapt to these stresses. nih.gov The promoter regions of the Z-ISO gene contain numerous cis-regulatory elements that are responsive to stresses and hormones, indicating that its expression is tightly regulated to meet the plant's needs under various environmental conditions. researchgate.net This makes Z-ISO a key enzyme that helps facilitate plant adaptation to environmental stress, a major factor impacting crop yield. nih.gov

Significance in Plant Growth and Development

The critical role of the 15-cis-ζ-carotene isomerization step is starkly illustrated by the phenotypes of plants with mutations in the Z-ISO gene. These mutations cause a bottleneck in the carotenoid pathway, leading to the accumulation of upstream intermediates like 9,15,9′-tri-cis-ζ-carotene and a deficiency in all downstream products. nih.govfrontiersin.orgresearchgate.net

Chloroplast Development: Inhibition of Z-ISO leads to abnormal chloroplast development and the failure of etioplasts to form proper prolamellar bodies in the dark. nih.govresearchgate.netelifesciences.org

Pigmentation and Photosynthesis: Z-ISO mutants exhibit delayed greening, reduced chlorophyll levels, and decreased photosynthetic capacity. nih.govresearchgate.net In maize, the y9 mutation in the Z-ISO gene results in pale yellow endosperm and nonlethal recessive effects in leaves. oup.comnih.gov

Plant Architecture: In rice, mutations in the Z-ISO gene have been shown to cause high-tillering and dwarf phenotypes, linking carotenoid biosynthesis directly to the regulation of plant stature through hormones like strigolactones and ABA. researchgate.netmdpi.com

Table 2: Phenotypes of Z-ISO Mutants in Various Plant Species

| Plant Species | Mutant Designation | Key Phenotypic Effects | Reference |

| Arabidopsis thaliana | zic1 | Delayed greening, reduced chlorophyll, abnormal chloroplast development. | nih.govnih.gov |

| Zea mays (Maize) | y9 | Pale yellow endosperm, accumulation of 9,15,9′-tri-cis-ζ-carotene in dark tissues. | oup.comnih.gov |

| Oryza sativa (Rice) | mit1, htd12 | High-tillering, dwarfism, light green leaves. | researchgate.netfrontiersin.org |

| Citrus sinensis (Sweet Orange) | Pinalate (Z-ISO allele) | Yellow fruit due to accumulation of phytoene, phytofluene, and ζ-carotene isomers; reduced downstream carotenoids. | nih.govresearchgate.net |

Advanced Methodologies in 15 Cis Zeta Carotene Research

Genetic Complementation Systems for Enzyme Function Elucidation

Genetic complementation in engineered microbial systems, particularly Escherichia coli, has been a cornerstone for identifying and validating the function of carotenoid biosynthetic enzymes, including Z-ISO. nih.gov This approach involves creating an E. coli strain that accumulates the specific substrate for the enzyme . By introducing a candidate gene into this strain, researchers can determine its function by observing the conversion of the substrate into the expected product.

The function of Z-ISO was definitively confirmed using this method. nih.govnih.gov Researchers engineered E. coli to express genes from other organisms that produce 9,15,9′-tri-cis-ζ-carotene, the substrate for Z-ISO. nih.gov These engineered cells, which accumulated the tri-cis isomer, were then transformed with a plasmid containing the candidate Z-ISO gene from plants like Arabidopsis thaliana or maize (Zea mays). nih.gov

The outcome was a clear demonstration of enzyme function: the E. coli cells now produced significant quantities of 9,9′-di-cis-ζ-carotene, the isomerized product. nih.govnih.gov Control experiments using an empty vector showed no such conversion, confirming that the Z-ISO gene product was solely responsible for the isomerization of the 15-cis double bond. nih.gov This technique has been successfully applied to characterize Z-ISO homologs from various species, including the cyanobacterium Synechocystis sp. PCC 6803 and citrus. csic.esnih.gov

Table 1: Functional Complementation of Z-ISO in Engineered E. coli

| Source Organism of Z-ISO | Substrate Accumulated in E. coli | Product Detected After Complementation | Conclusion |

|---|---|---|---|

| Arabidopsis thaliana (AtZ-ISO1.1) | 9,15,9′-tri-cis-ζ-carotene | 9,9′-di-cis-ζ-carotene | AtZ-ISO1.1 encodes a functional 15-cis-ζ-carotene isomerase. nih.gov |

| Zea mays (ZmZ-ISO) | 9,15,9′-tri-cis-ζ-carotene | 9,9′-di-cis-ζ-carotene | ZmZ-ISO encodes a functional 15-cis-ζ-carotene isomerase. nih.gov |

| Citrus sinensis (CsZ-ISO) | 9,15,9′-tri-cis-ζ-carotene | 9,9′-di-cis-ζ-carotene | Functional assays confirmed CsZ-ISO activity, though light could also partially rescue the phenotype. csic.es |

| Synechocystis sp. PCC 6803 (slr1599) | 9,15,9′-tri-cis-ζ-carotene | 9,9′-di-cis-ζ-carotene | The protein encoded by slr1599 has ζ-carotene isomerase activity. nih.gov |

In Vitro Enzymatic Assays for Mechanistic Characterization

While genetic complementation confirms enzyme function in a cellular context, in vitro enzymatic assays are essential for detailed mechanistic characterization. These cell-free systems allow for the study of a purified enzyme in a controlled environment, free from the complexities of cellular metabolism. For Z-ISO, in vitro assays were critical in establishing it as a bona fide, independently functioning enzyme. nih.gov

The process typically involves expressing and purifying the Z-ISO protein, often as a fusion protein (e.g., with Maltose-Binding Protein, MBP) to aid in purification. researchgate.net The substrate, 9,15,9′-tri-cis-ζ-carotene, is supplied within liposomes, which mimic the lipid membrane environment where the enzyme naturally resides. researchgate.netnih.gov

Key findings from in vitro assays include:

Redox Dependence: The catalytic activity of Z-ISO is dependent on a reduced environment. Assays performed under reducing conditions (e.g., with sodium dithionite) showed significant conversion of the substrate to product, whereas heat-denatured enzyme showed no activity. researchgate.net This points to a redox-active component in its mechanism.

Heme Cofactor: Z-ISO was identified as a heme-b-containing protein. csic.esnewswise.com The enzyme's activity is linked to the redox state of this heme iron, which switches from Fe(III) to Fe(II) to activate the enzyme, allowing for the conformational changes necessary for catalysis. newswise.comnih.gov

Substrate Specificity: These assays, coupled with analysis by High-Performance Liquid Chromatography (HPLC), definitively showed that Z-ISO specifically isomerizes the 15-cis bond of 9,15,9′-tri-cis-ζ-carotene to form 9,9′-di-cis-ζ-carotene. researchgate.netresearchgate.net It does not act on other isomers or precursors in the pathway, distinguishing its function from the other key plant isomerase, CRTISO, which acts on conjugated double bonds. nih.govresearchgate.net

Computational Approaches for Enzyme Structure and Function Prediction (e.g., AlphaFold Modeling)

The determination of a protein's three-dimensional structure is paramount to understanding its function. In the absence of an experimentally determined crystal structure for Z-ISO, computational modeling has provided significant insights. nih.govresearchgate.net Advanced tools like AlphaFold, which predict protein structure with high accuracy, have been particularly valuable. nih.govuea.ac.uk

Researchers have used AlphaFold to generate models of Z-ISO from various species, including Synechocystis, maize, and Arabidopsis. nih.govresearchgate.net These models have been instrumental in:

Identifying Ligand Binding Sites: By analyzing the predicted structures, researchers could identify putative protein ligands for the essential heme B cofactor. nih.govresearchgate.net

Locating the Substrate Pocket: The models allowed for the prediction of the substrate-binding site for 9,15,9′-tri-cis-ζ-carotene. nih.govresearchgate.net Docking simulations, where the substrate molecule is computationally placed into the predicted active site of the enzyme, have helped to visualize the potential interaction and understand the structural basis for catalysis. nih.gov

Guiding Mutagenesis Studies: The structural models have been used to rationally select amino acid residues for site-directed mutagenesis studies. By mutating residues predicted to be in the active site or involved in heme coordination and then testing the resulting enzyme activity, researchers can validate the functional importance of these specific residues. nih.gov

Genomic and Transcriptomic Profiling for Regulatory Network Analysis

Genomic and transcriptomic analyses provide a broader view of how the Z-ISO gene is regulated and how its expression is coordinated with the entire carotenoid biosynthetic pathway. By sequencing and comparing the Z-ISO gene and its promoter regions across different species and cultivars, and by measuring mRNA expression levels (transcriptomics), scientists can uncover the regulatory networks that control carotenoid production. nih.govmdpi.com

Key findings from these approaches include:

Tissue-Specific Expression: Transcriptomic data from species like tomato, goji berry, and sweet potato have shown that Z-ISO expression is often tightly regulated during fruit and flower development and ripening, correlating with the accumulation of specific carotenoids. nih.govfrontiersin.orgmdpi.com For example, in goji berries, Z-ISO expression was upregulated during ripening and strongly correlated with the content of beta-carotene (B85742) and zeaxanthin (B1683548) dipalmitate. mdpi.com

Response to Environmental Signals: Z-ISO expression is crucial for carotenoid biosynthesis in the absence of light, such as in roots and etiolated tissues. mdpi.com Transcriptomic studies in Dunaliella salina revealed that Z-ISO is among the carotenoid pathway genes that are upregulated in response to high light stress, indicating its role in adaptation to environmental changes. frontiersin.org

Evolutionary Conservation and Divergence: Comparative genomic analysis of Z-ISO homologs in different tomato species revealed a highly conserved gene structure. nih.govresearchgate.net However, analysis of the promoter regions suggests that transcriptional regulation of Z-ISO has changed during tomato evolution, potentially contributing to the differences in fruit color among various species. researchgate.net

Table 2: Transcriptomic Analysis of Z-ISO Gene Expression

| Organism | Tissue/Condition | Observation | Reference |

|---|---|---|---|

| Lycium barbarum (Goji) | Fruit Ripening | Z-ISO expression was upregulated and strongly correlated with beta-carotene and zeaxanthin dipalmitate content. | mdpi.com |

| Ipomoea batatas (Sweet Potato) | Tuberous Roots | Z-ISO was identified as a key gene in the carotenoid biosynthesis pathway, with its expression varying among cultivars with different flesh colors. | frontiersin.org |

| Dunaliella salina | High Light Stress | Z-ISO was one of the predicted up-regulated genes in the carotenoid metabolic pathway under stress. | frontiersin.org |

| Solanum lycopersicum (Tomato) | Fruit Ripening | Z-ISO expression positively correlated with carotenoid content. Changes in its transcriptional regulation may contribute to fruit color differences among species. | researchgate.net |

Isotopic Labeling and Metabolic Flux Analysis for Pathway Dynamics

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell at steady state. nih.gov It relies on the use of stable isotope tracers, such as ¹³C or ¹⁵N, which are introduced into the cellular system via a labeled nutrient source. escholarship.orgeurisotop.com As the organism metabolizes the labeled nutrient, the isotopes become incorporated into downstream metabolites. By measuring the isotopic labeling patterns of these intracellular metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can infer the flow of atoms through the network and thereby calculate the rates of specific enzymatic reactions. nih.govembopress.org

While direct MFA studies focusing specifically on the 15-cis-zeta-carotene isomerization step are not prominently documented, the principles of MFA are highly applicable to understanding the dynamics of the entire carotenoid pathway. For instance, by feeding a plant or microbial culture with ¹³C-labeled glucose or pyruvate, one could trace the incorporation of ¹³C into the isoprenoid precursors (IPP and DMAPP) and subsequently into the carotenoids themselves, including the various ζ-carotene isomers. escholarship.orgeurisotop.com

This approach allows researchers to:

Quantify Pathway Activity: Determine the rate at which precursors are channeled into the carotenoid pathway versus competing pathways. eurisotop.com

Distinguish Metabolic Routes: Isotopic tracers can help delineate the contribution of different pathways to a single metabolite pool. eurisotop.com

Understand Dynamic Regulation: MFA provides a snapshot of the metabolic state under specific conditions, revealing how fluxes through the carotenoid pathway, including the Z-ISO catalyzed step, are adjusted in response to genetic or environmental perturbations. nih.gov

Evolutionary and Phylogenetic Perspectives of 15 Cis Zeta Carotene Biosynthesis

Phylogenetic Distribution of Z-ISO and Associated Enzymes

The distribution of 15-cis-ζ-carotene isomerase (Z-ISO) is a key marker for a specific type of carotenoid biosynthesis pathway. Its presence or absence in different lineages of life highlights major evolutionary divides in how organisms produce carotenoids.

Presence of Homologs in Angiosperms, Algae, and Cyanobacteria

Homologs of the Z-ISO gene are consistently found in all oxygenic phototrophs. nih.govresearchgate.net This includes a wide range of organisms from higher plants (angiosperms) to various algal groups and cyanobacteria. nih.govmdpi.com In angiosperms, Z-ISO has been identified and characterized in numerous species, including model organisms like Arabidopsis thaliana and important crops such as maize (Zea mays), rice (Oryza sativa), and tomato (Solanum lycopersicum). nih.govmdpi.com The enzyme is crucial for carotenoid production, particularly in tissues not exposed to light, such as roots and etiolated leaves. mdpi.comoup.com

The distribution extends to eukaryotic algae, with Z-ISO homologs found in the green microalga Euglena gracilis, as well as in red algae (Rhodophyta) and brown algae (Phaeophyceae). mdpi.comresearchgate.net Similarly, cyanobacteria, the progenitors of plastids in eukaryotic phototrophs, possess Z-ISO. Functional Z-ISO enzymes have been identified in species like Arthrospira platensis and Synechocystis sp. PCC 6803. mdpi.comnih.gov The widespread presence of Z-ISO across these groups underscores its fundamental role in the poly-cis carotenoid biosynthesis pathway utilized by oxygenic photosynthetic organisms. researchgate.net

| Domain | Group | Example Species | Z-ISO Presence |

|---|---|---|---|

| Eukaryota | Angiosperms | Arabidopsis thaliana, Zea mays, Oryza sativa, Solanum lycopersicum | Present |

| Eukaryota | Algae | Euglena gracilis, Rhodophyta, Phaeophyceae | Present |

| Bacteria | Cyanobacteria | Arthrospira platensis, Synechocystis sp. PCC 6803 | Present |

Absence of Z-ISO Homologs in Specific Bacterial Lineages (e.g., Green Bacteria)

In stark contrast to oxygenic phototrophs, Z-ISO is notably absent in anoxygenic photosynthetic bacteria, such as green sulfur bacteria (e.g., Chlorobium tepidum) and Chloracidobacterium species. nih.govresearchgate.netoup.com Although these bacteria utilize a "plant-type" desaturation pathway involving enzymes similar to phytoene (B131915) desaturase (PDS) and ζ-carotene desaturase (ZDS), they lack the gene for Z-ISO. oup.com This absence marks a significant genomic and metabolic distinction, forcing these organisms to rely on alternative mechanisms for carotenoid isomerization, which remain a subject of investigation. oup.com

Evolutionary Divergence and Conservation of Carotenoid Biosynthetic Enzymes

The enzymes of the carotenoid biosynthetic pathway exhibit both remarkable conservation and significant divergence. Early enzymes in the pathway, such as phytoene synthase (PSY), tend to be highly conserved across evolutionarily distant organisms. nih.govpnas.orgijbs.com For instance, key active sites and motifs within PSY are conserved, though evolutionary processes have also led to the development of multiple PSY isoforms with varied activities even within a single plant species. frontiersin.org

Z-ISO itself demonstrates this dual pattern. The amino acid sequences of Z-ISO are highly conserved among higher plants, algae, and cyanobacteria. nih.gov In tomato species, for example, Z-ISO homologs have a very similar structure, suggesting a conserved function. nih.gov However, the transcriptional regulation of the Z-ISO gene has diverged, with differences in regulatory elements in the promoter regions contributing to varied expression levels and, consequently, to differences in fruit coloration among tomato species. nih.govresearchgate.net

Phylogenetic analysis reveals that Z-ISO likely evolved from a progenitor related to the bacterial NnrU gene, which is involved in denitrification, a non-carotenogenic process. nih.gov This suggests that plant carotenogenesis evolved by recruiting and repurposing genes from bacteria. nih.govoup.com The evolutionary tree of Z-ISO proteins shows a clear monophyletic group for plants, algae, and cyanobacteria, distinct from its bacterial NnrU ancestors. nih.govresearchgate.net

Horizontal Gene Transfer Events and Pathway Evolution in Microorganisms

Horizontal gene transfer (HGT) has played a pivotal role in the evolution and spread of carotenoid biosynthesis capabilities, particularly in microorganisms and some eukaryotes. In purple bacteria, the genes for carotenoid synthesis are often located in clusters that have been distributed among different species via HGT. mdpi.com

More striking are instances where HGT has assembled entire carotenoid pathways in organisms that were previously non-carotenogenic. Several heterotrophic protists, aphids, and spider mites have acquired the necessary genes from fungal or bacterial donors. biorxiv.orgpnas.orgnih.gov Phylogenetic analyses show that genes for enzymes like phytoene synthase and carotenoid desaturase were transferred from fungi to the ancestors of certain insect lineages. biorxiv.org This allowed these arthropods to synthesize their own carotenoids, a function typically absent in animals. pnas.org In some heterotrophic protists, repeated HGT events from similar donors have led to the parallel evolution of carotenoid biosynthesis in divergent lineages. nih.govoup.com

Comparative Genomics of Poly-cis versus All-trans Carotenoid Pathways

Genomic comparisons reveal two primary strategies for converting the initial carotenoid precursor, 15-cis-phytoene (B30313), into all-trans-lycopene.

The all-trans pathway , common in many non-photosynthetic bacteria and fungi, is remarkably efficient, utilizing a single enzyme, CRTI (phytoene desaturase/isomerase), to perform all four desaturation steps and the necessary isomerizations. oup.combioone.org

The poly-cis pathway , characteristic of plants, algae, and cyanobacteria, is more complex. nih.govresearchgate.net It requires a series of enzymes to achieve the same conversion:

Phytoene Desaturase (PDS) : Catalyzes two desaturation steps, producing 9,15,9′-tri-cis-ζ-carotene. frontiersin.org

15-cis-ζ-Carotene Isomerase (Z-ISO) : Isomerizes the central 15-cis bond to produce 9,9′-di-cis-ζ-carotene. oup.com This step is essential in the dark but can be partially bypassed by light, which can photo-isomerize the bond. mdpi.comnih.gov

ζ-Carotene Desaturase (ZDS) : Performs the final two desaturations.

Carotenoid Isomerase (CRTISO) : Isomerizes the remaining cis-bonds to yield all-trans-lycopene. frontiersin.orgcore.ac.uk

| Feature | Poly-cis Pathway (e.g., Plants, Cyanobacteria) | All-trans Pathway (e.g., Bacteria like Erwinia) |

|---|---|---|

| Key Desaturation/Isomerization Enzyme(s) | PDS, Z-ISO, ZDS, CRTISO | CRTI |

| Number of Genes for Desaturation/Isomerization | Multiple (at least four) | One |

| Key Intermediate | 9,15,9′-tri-cis-ζ-Carotene | all-trans-Phytofluene |

| Light-Dependence | Enzymatic pathway is light-independent; light can supplement isomerization. nih.gov | Light-independent |

| Genomic Signature | Presence of PDS, ZDS, Z-ISO, CRTISO genes. | Presence of crtI gene. |

The evolution of the poly-cis pathway represents a case of gene recruitment and specialization. The CRTISO enzyme is believed to have evolved from a CRTI-like ancestor that lost its desaturase function while retaining its isomerase capability. bioone.org The Z-ISO enzyme was recruited from a completely different bacterial gene family (NnrU). nih.gov The presence of this multi-gene, poly-cis pathway is a defining genomic feature of oxygenic phototrophs, enabling regulated carotenoid production even in the absence of light, a critical adaptation for processes like seedling development in the dark and carotenoid accumulation in non-photosynthetic tissues like fruits and roots. oup.comoup.com

Future Directions and Emerging Research Avenues in 15 Cis Zeta Carotene Studies

Discovery and Characterization of Novel Enzymes and Regulatory Elements

A primary focus of future research will be the identification and characterization of new enzymes and regulatory elements that influence the flux through the carotenoid pathway at the level of 15-cis-ζ-carotene. While the core biosynthetic pathway is largely understood, the finer points of its regulation remain to be fully elucidated.

The discovery of 15-cis-ζ-carotene isomerase (Z-ISO) was a significant breakthrough, revealing a critical isomerization step necessary for the subsequent desaturation by ζ-carotene desaturase (ZDS). oup.comnih.gov Z-ISO, a heme-containing integral membrane protein, catalyzes the conversion of 9,15,9′-tri-cis-ζ-carotene to 9,9′-di-cis-ζ-carotene. nih.govmdpi.com This enzymatic step is crucial, particularly in non-photosynthetic tissues where light-induced photoisomerization is absent. nih.govoup.com

Future research will likely uncover additional proteins that modulate Z-ISO activity or stability. For instance, studies on phytoene (B131915) synthase (PSY), an earlier enzyme in the pathway, have revealed regulatory proteins like the Orange (Or) protein and Clp protease that control its stability. oup.com It is plausible that similar regulatory mechanisms exist for Z-ISO.

Furthermore, in-depth analysis of promoter and untranslated regions (UTRs) of the Z-ISO gene is expected to reveal novel cis-regulatory elements. A study on tomato species identified over 130 cis-regulatory elements in the Z-ISO promoter and 5'-UTR sequences that respond to light, stress, and hormones. researchgate.netnih.gov Differences in the number and position of these elements between tomato species with different fruit colors suggest their role in the transcriptional regulation of Z-ISO expression and, consequently, carotenoid accumulation. nih.govresearchgate.netnih.gov The discovery of new transcription factors that bind to these elements will provide a more complete picture of the regulatory network.

Integration of Systems Biology and Multi-Omics Approaches

To unravel the complex regulatory networks governing 15-cis-ζ-carotene metabolism, the integration of systems biology and multi-omics approaches will be indispensable. frontiersin.org This holistic approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the interplay between genes, proteins, and metabolites. nih.govnih.gov

By correlating transcriptome and metabolome profiles, researchers can identify candidate transcriptional regulators of carotenoid biosynthetic genes, including Z-ISO. frontiersin.org For example, a multi-omics approach in apricot has already helped to identify key genes, including those involved in the synthesis of precursors to 15-cis-ζ-carotene, that are associated with fruit color. mdpi.com Such analyses can reveal co-expression modules and regulatory network interactions that would be missed by studying individual components in isolation. frontiersin.org

These integrated approaches will be particularly valuable for identifying the "missing" regulators that relay various hormonal and environmental signals to the carotenoid biosynthesis pathway. frontiersin.org The increasing availability of high-quality 'omics' datasets and sophisticated bioinformatics tools will facilitate the construction of predictive models of carotenoid biosynthesis, allowing for more targeted genetic engineering strategies. frontiersin.orgnih.gov

Unraveling Complex Mechanistic Details of Isomerization and Desaturation

A deeper understanding of the enzymatic mechanisms of isomerization and desaturation involving ζ-carotene isomers is a key area for future research. The conversion of 15-cis-phytoene (B30313) to all-trans-lycopene in plants involves a series of desaturation and isomerization steps catalyzed by several enzymes, including phytoene desaturase (PDS), Z-ISO, and ζ-carotene desaturase (ZDS). bioone.orgencyclopedia.pub

Furthermore, the interplay between enzymatic isomerization and photoisomerization, especially in photosynthetic tissues, needs to be further clarified. mdpi.comoup.com While Z-ISO is essential in the dark, light can also mediate the isomerization of the 15-cis double bond. mdpi.comoup.com Understanding the relative contributions and regulation of these two processes under different light conditions is an important research question.

Exploring Untapped Biosynthetic Diversity for Industrial and Agricultural Applications

The diverse world of plants and microorganisms presents a vast and largely untapped reservoir of biosynthetic diversity related to 15-cis-ζ-carotene. Exploring this diversity could lead to the discovery of novel enzymes with enhanced properties or alternative pathways that can be harnessed for industrial and agricultural applications.

Different plant species accumulate varying levels and types of carotenoids, suggesting differences in their biosynthetic pathways. frontiersin.org For example, studying species with unique carotenoid profiles could lead to the identification of Z-ISO variants with different substrate specificities or catalytic efficiencies. This knowledge can be applied to metabolic engineering efforts aimed at increasing the production of specific carotenoids in crops, thereby enhancing their nutritional value or visual appeal. bioone.org

Microalgae, such as Euglena gracilis, also possess carotenoid biosynthetic pathways that, while similar to plants, can have unique features due to gene duplications and losses. nih.gov Exploring the enzymes from these organisms could provide new tools for synthetic biology applications. By introducing genes from diverse sources into microbial production hosts, it may be possible to create novel carotenoid-producing cell factories for industrial applications in the food, feed, and pharmaceutical industries.

Understanding Regulatory Functions of 15-cis-Carotene and Its Cleavage Products

Emerging evidence suggests that cis-carotenes, including potentially 15-cis-ζ-carotene and its derivatives, may have regulatory functions beyond their role as biosynthetic intermediates. nih.govbiorxiv.org The accumulation of cis-carotenes has been linked to the feedback regulation of phytoene synthase (PSY) and the regulation of plastid development. nih.govbiorxiv.org

A key area of future research is the identification of cleavage products derived from 15-cis-ζ-carotene and the elucidation of their signaling roles. Carotenoid cleavage dioxygenases (CCDs) are a class of enzymes that can cleave carotenoids to produce apocarotenoids, some of which act as signaling molecules. oup.comfrontiersin.org It is plausible that specific cleavage products of 15-cis-ζ-carotene or other cis-carotenes act as retrograde signals from the plastid to the nucleus, regulating gene expression related to photosynthesis and plastid development. nih.govbiorxiv.org

In rice, mutations in the Z-ISO gene have been shown to affect tiller number and plant stature, suggesting a link between the carotenoid pathway at this step and the biosynthesis of strigolactones, a class of plant hormones derived from carotenoids. researchgate.net Further research is needed to identify the specific apocarotenoid signals involved and to unravel the downstream signaling pathways they regulate. This knowledge could open up new avenues for crop improvement by manipulating these signaling pathways to enhance desirable agronomic traits.

常见问题

Q. What experimental designs can isolate the role of this compound in photosynthetic systems?

- Methodological Answer : Use knockout mutants (e.g., CRISPR-Cas9 in algae) to study its absence. Monitor photoprotection via chlorophyll fluorescence quenching (qE) and compare with wild-type. Pair with transient absorption spectroscopy to track energy transfer pathways . Replicate experiments under varying light intensities to assess stress-response mechanisms .

Q. How can researchers reconcile contradictory bioactivity data for this compound in antioxidant assays?

- Methodological Answer : Contradictions may arise from assay-specific interference (e.g., DPPH vs. ORAC). Standardize protocols: use cell-free systems with controlled ROS sources (e.g., HO/UV) and quantify via fluorometry. Validate with in vivo models (e.g., C. elegans lifespan assays) to contextualize results .

Q. What computational methods best predict the stability and isomerization pathways of this compound?

- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model thermal isomerization. Compare with DFT calculations (B3LYP/6-31G*) for activation energies. Validate using experimental Arrhenius plots from kinetic studies .

Data and Reproducibility

Q. How should researchers document experimental conditions to ensure reproducibility in this compound studies?

- Methodological Answer : Report detailed metasolvent batch/lot numbers, HPLC column age, light source specifications (e.g., wavelength ±2 nm), and temperature fluctuations. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What are common pitfalls in quantifying this compound via HPLC, and how can they be mitigated?

- Methodological Answer : Pitfalls include column degradation (resolve with pre-column filters) and peak tailing (use 0.1% formic acid in mobile phase). Calibrate with internal standards (e.g., β-apo-8’-carotenal) and validate via spike-recovery tests .

Cross-Disciplinary Considerations

Q. Q. How can isotopic labeling (e.g., C) clarify the metabolic fate of this compound in animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。